(5R)-5-methylthiomorpholin-3-one
Description
Properties
IUPAC Name |
(5R)-5-methylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWFCOHFQMQQT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-5-methylthiomorpholin-3-one chemical structure
An In-depth Technical Guide to (R)-5-methylthiomorpholin-3-one: Structure, Synthesis, and Spectroscopic Analysis
Abstract
The thiomorpholin-3-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific chiral derivative, (R)-5-methylthiomorpholin-3-one. We will dissect its fundamental physicochemical properties, delve into a detailed analysis of its stereochemistry, and present a predictive spectroscopic characterization based on established principles of NMR, IR, and Mass Spectrometry. Furthermore, this document outlines a robust, plausible protocol for its enantioselective synthesis, addressing the critical challenge of stereocontrol at the C5 position. The significance of this molecule as a chiral building block for drug discovery is contextualized within the broader therapeutic potential of the thiomorpholine class, which has shown promise in areas ranging from oncology to infectious diseases.[1][3][4]
The Thiomorpholin-3-one Scaffold: A Privileged Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, and its derivatives are considered "privileged scaffolds".[1][2][3] This designation arises from their ability to bind to multiple biological targets with high affinity, serving as a versatile framework for drug design. The introduction of a carbonyl group at the 3-position to form the thiomorpholin-3-one lactam introduces conformational rigidity and additional hydrogen bonding capabilities, further enhancing its potential for specific molecular interactions.
The substitution on this core ring dictates its pharmacological profile. Thoughtfully substituted thiomorpholine derivatives have demonstrated a wide spectrum of activities, including:
-
Antitubercular and Antibacterial action[4]
-
Antioxidant and Hypolipidemic properties[5]
-
Dipeptidyl peptidase IV (DPP-IV) inhibition for type 2 diabetes treatment[2]
The specific focus of this guide, (R)-5-methylthiomorpholin-3-one, introduces a defined stereocenter. In drug development, chirality is paramount; often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect while the other (the distomer) may be inactive or contribute to off-target toxicity. Therefore, a deep understanding of the synthesis and properties of the single (R)-enantiomer is critical for its application in the development of novel, stereochemically pure therapeutics.
Physicochemical and Structural Properties
The fundamental properties of (R)-5-methylthiomorpholin-3-one determine its behavior in both chemical and biological systems. Based on computational analysis, its key properties are summarized below.[6]
| Property | Value | Source |
| IUPAC Name | (5R)-5-methylthiomorpholin-3-one | PubChem[6] |
| Molecular Formula | C₅H₉NOS | PubChem[6] |
| Molecular Weight | 131.20 g/mol | PubChem[6] |
| Canonical SMILES | C[C@H]1CSCC(=O)N1 | PubChem[6] |
| Exact Mass | 131.04048508 Da | PubChem[6] |
| XLogP3-AA | 0.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Chemical Structure and Stereochemistry
The structure features a thiomorpholine ring with a methyl group at the C5 position and a carbonyl group at the C3 position. The designation "(R)" refers to the absolute configuration at the C5 chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
Caption: Chemical structure of (R)-5-methylthiomorpholin-3-one.
Predictive Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its functional groups and analysis of analogous structures.[7][8] This predictive analysis is an essential tool for guiding synthesis and confirming product identity during research and development.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent heteroatoms (S, N) and the carbonyl group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH | 6.5 - 7.5 | broad singlet | 1H | Amide proton, exchangeable. |
| C5-H | 3.3 - 3.6 | multiplet | 1H | Methine proton, deshielded by adjacent N and S atoms. |
| C2-H ₂ | 3.1 - 3.4 | singlet or ABq | 2H | Methylene adjacent to carbonyl and sulfur. |
| C6-H ₂ | 2.8 - 3.2 | multiplet | 2H | Methylene adjacent to nitrogen. |
| C5-CH ₃ | 1.2 - 1.4 | doublet | 3H | Methyl group coupled to the C5-H methine. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The carbon spectrum will confirm the five unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C 3 (C=O) | 170 - 175 | Amide carbonyl carbon. |
| C 5 | 50 - 55 | Methine carbon adjacent to N and S. |
| C 6 | 45 - 50 | Methylene carbon adjacent to N. |
| C 2 | 30 - 35 | Methylene carbon adjacent to S and C=O. |
| C 5-C H₃ | 18 - 22 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the amide functional group.[7][9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3200 - 3300 | Medium, Broad | Stretching |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching |
| C=O (Amide I) | 1650 - 1680 | Strong | Stretching |
| N-H (Amide II) | 1550 - 1580 | Medium | Bending |
| C-S | 600 - 800 | Weak-Medium | Stretching |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be expected.
| m/z Value | Identity | Notes |
| 131 | [M]⁺ | Molecular ion peak corresponding to C₅H₉NOS⁺. |
| 116 | [M - CH₃]⁺ | Loss of the methyl group from the C5 position. |
| 88 | [M - C₂H₃O]⁺ | Fragmentation involving cleavage of the carbonyl portion. |
| 57 | [C₃H₅S]⁺ | Fragment arising from ring cleavage. |
Enantioselective Synthesis Strategy
The synthesis of a single enantiomer like (R)-5-methylthiomorpholin-3-one requires a strategy that introduces or preserves the desired stereochemistry. While multiple routes could be envisioned, a highly effective approach involves the cyclization of a chiral precursor derived from a commercially available chiral building block. The following protocol describes a plausible and robust method starting from (R)-Alaninol.
Proposed Synthetic Protocol
Objective: To synthesize (R)-5-methylthiomorpholin-3-one in high enantiomeric purity.
Causality of Design: This route is chosen for its efficiency and high degree of stereochemical control. Starting with (R)-Alaninol ensures the C5 stereocenter is set from the beginning, avoiding potentially low-yield or difficult asymmetric reactions later on. The use of chloroacetyl chloride is a standard method for forming the lactam precursor.
Step 1: N-Acylation of (R)-Alaninol
-
Dissolve (R)-Alaninol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-(2-chloroacetyl)-(R)-alaninol intermediate.
Step 2: Intramolecular Cyclization via Thiolation
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add sodium hydrosulfide (NaSH) (1.5 eq) in one portion.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 6 hours.
-
Monitor the formation of the thiomorpholin-3-one ring by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure (R)-5-methylthiomorpholin-3-one.
Synthesis and Purification Workflow
Caption: Workflow for the enantioselective synthesis of the target compound.
Significance in Drug Discovery and Development
The value of (R)-5-methylthiomorpholin-3-one lies not only in its potential intrinsic bioactivity but also in its utility as a versatile chiral building block.
-
Scaffold for Library Synthesis: It can serve as a starting point for creating libraries of more complex molecules. The secondary amine is readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Constrained Peptidomimetic: The rigid ring structure mimics the turn of a peptide backbone. Incorporating this moiety into peptide sequences can enhance metabolic stability and receptor binding affinity by locking the molecule into a bioactive conformation.
-
Fragment-Based Drug Discovery (FBDD): As a small, structurally defined molecule, it is an ideal candidate for FBDD screening campaigns to identify initial hits against novel protein targets.
The diagram below illustrates the central role of this chiral scaffold in accessing diverse therapeutic areas, building upon the established potential of the thiomorpholine core.[1][2][3][5]
Caption: Potential therapeutic pathways derived from the core scaffold.
Conclusion
(R)-5-methylthiomorpholin-3-one represents a molecule of significant interest to the scientific and drug development communities. Its defined stereochemistry, coupled with the proven biological relevance of the thiomorpholin-3-one scaffold, makes it a high-value target for synthesis and a promising building block for future therapeutic agents. The predictive spectroscopic data and robust synthetic protocol outlined in this guide provide a solid foundation for researchers to engage with this compound, facilitating its synthesis, characterization, and exploration in medicinal chemistry programs. Further investigation into its specific biological activities is warranted and could unlock novel avenues for treating a range of human diseases.
References
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Franceschini, N., Da Nascimento, S., Sonnet, P., & Guillaume, D. (2003). Efficient enantioselective synthesis of 2-substituted thiomorpholin-3-ones. Tetrahedron: Asymmetry, 14, 3401-3405. ([Link])
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ([Link])
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Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ([Link])
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Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(44), 8343-8353. ([Link])
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Gudipati, R., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 219-231. ([Link])
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PubChem. (n.d.). (5S)-5-methylthiomorpholin-3-one. National Center for Biotechnology Information. ([Link])
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An In-depth Technical Guide to the Enantiomers of 5-methylthiomorpholin-3-one: Properties, Synthesis, and Chiral Separation
Abstract
This technical guide provides a comprehensive overview of the enantiomers of 5-methylthiomorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the fundamental principles of stereochemistry, the individual (R)- and (S)-enantiomers of this molecule are expected to exhibit distinct pharmacological and pharmacokinetic profiles.[1][2] This guide delves into the known and predicted physicochemical properties of these enantiomers, outlines plausible methodologies for their asymmetric synthesis and chiral resolution, and provides a detailed protocol for their analytical separation. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the study of this and similar chiral molecules.
Introduction: The Significance of Chirality in Drug Development
The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of the body, such as enzymes and receptors.[2] This can lead to significant differences in their therapeutic effects, with one enantiomer potentially being responsible for the desired pharmacological activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2]
The thiomorpholinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds.[3][4][5] Derivatives of thiomorpholine have shown a wide range of activities, including antioxidant and hypolipidemic properties.[6] Therefore, the study of individual enantiomers of 5-methylthiomorpholin-3-one is crucial for elucidating their full therapeutic potential and safety profiles. This guide aims to provide a detailed technical framework for researchers embarking on the investigation of these specific chiral molecules.
Physicochemical Properties of 5-methylthiomorpholin-3-one Enantiomers
Table 1: Physicochemical Properties of 5-methylthiomorpholin-3-one Enantiomers
| Property | (5S)-5-methylthiomorpholin-3-one | (5R)-5-methylthiomorpholin-3-one | Data Source |
| Molecular Formula | C₅H₉NOS | C₅H₉NOS | PubChem CID: 15738021[7] |
| Molecular Weight | 131.20 g/mol | 131.20 g/mol | PubChem CID: 15738021[7] |
| IUPAC Name | (5S)-5-methylthiomorpholin-3-one | This compound | PubChem CID: 15738021[7] |
| CAS Number | 2380559-55-5 | Not available | PubChem CID: 15738021[7] |
| Calculated XLogP3-AA | 0.4 | 0.4 | PubChem CID: 15738021[7] |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem CID: 15738021[7] |
| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem CID: 15738021[7] |
| Rotatable Bond Count | 0 | 0 | PubChem CID: 15738021[7] |
| Exact Mass | 131.04048508 Da | 131.04048508 Da | PubChem CID: 15738021[7] |
| Topological Polar Surface Area | 54.4 Ų | 54.4 Ų | PubChem CID: 15738021[7] |
| Specific Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Theoretical |
Note: The majority of the data presented is computationally derived for the (S)-enantiomer. Experimental verification is required.
Asymmetric Synthesis and Chiral Resolution
Obtaining enantiomerically pure forms of 5-methylthiomorpholin-3-one is a prerequisite for studying their individual properties. This can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Plausible Asymmetric Synthesis Approach
While a specific enantioselective synthesis for 5-methylthiomorpholin-3-one has not been detailed in the reviewed literature, a plausible approach can be designed based on established methods for the asymmetric synthesis of related sulfur-containing heterocycles.[8] Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.[8][9]
A potential synthetic route could involve the asymmetric Michael addition of a thiol-containing pronucleophile to an appropriate α,β-unsaturated acceptor, catalyzed by a chiral organocatalyst.
Conceptual Asymmetric Synthesis Workflow:
Figure 1: Conceptual workflow for the asymmetric synthesis of 5-methylthiomorpholin-3-one enantiomers.
Step-by-Step Conceptual Protocol:
-
Catalyst Activation: A chiral amine catalyst (e.g., a derivative of cinchona alkaloids or prolinol) is activated in an appropriate aprotic solvent.
-
Michael Addition: The α,β-unsaturated ester or amide and the thiol pronucleophile are added to the reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the enantioenriched thioether intermediate is extracted and purified using column chromatography.
-
Deprotection: Any protecting groups on the nitrogen or sulfur atoms are removed under appropriate conditions.
-
Cyclization: The deprotected intermediate undergoes intramolecular cyclization, often promoted by a base or through thermal means, to form the thiomorpholin-3-one ring.
-
Final Purification: The final enantiomerically enriched product is purified by crystallization or chromatography.
Chiral Resolution of Racemic 5-methylthiomorpholin-3-one
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[10][][12]
Chiral Resolution Workflow:
Figure 2: General workflow for the chiral resolution of racemic 5-methylthiomorpholin-3-one via diastereomeric salt formation.
Step-by-Step Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic 5-methylthiomorpholin-3-one in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.
-
Separation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.
-
Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid or base to break the salt and liberate the free enantiomers.
-
Purification: Purify the individual enantiomers by extraction and subsequent crystallization or chromatography.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Analytical and preparative separation of the enantiomers of 5-methylthiomorpholin-3-one can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Table 2: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) | These CSPs are known for their broad applicability in separating a wide range of chiral compounds.[13] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) or Polar Organic: Acetonitrile/Methanol | Normal phase often provides better selectivity for many compounds on polysaccharide-based CSPs. Polar organic mode can be an alternative. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ambient temperature is a good starting point. Temperature can be varied to optimize resolution. |
| Detection | UV at 210 nm or 254 nm | The carbonyl group in the molecule should provide UV absorbance. Wavelength may need optimization based on the UV spectrum. |
Chiral HPLC Method Development Workflow:
Figure 3: Workflow for developing a chiral HPLC separation method.
Potential Biological Activities and Stereoselectivity
While specific biological activity data for the individual enantiomers of 5-methylthiomorpholin-3-one are not available, the broader class of thiomorpholine derivatives has been associated with various pharmacological effects.[3][4] It is highly probable that the (R)- and (S)-enantiomers will exhibit different biological activities and/or potencies. For instance, in many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to off-target effects.[1] Research into the stereoselective biological activity of thiomorpholinone derivatives could uncover novel therapeutic agents with improved efficacy and safety profiles.
Potential areas for investigating the differential biological activities of the 5-methylthiomorpholin-3-one enantiomers include:
-
Anticancer Activity: Morpholine and thiomorpholine derivatives have been explored as potential anticancer agents.[3][13]
-
Enzyme Inhibition: The thiomorpholine scaffold can act as a bioisostere for other cyclic ethers and amines, making it a candidate for inhibiting various enzymes.
-
Neurological Activity: The structural similarity to some classes of neuroactive compounds suggests potential activity in the central nervous system.
Conclusion and Future Directions
The enantiomers of 5-methylthiomorpholin-3-one represent a compelling area of research for drug discovery and development. This technical guide has provided a foundational understanding of their properties, along with plausible and detailed methodologies for their synthesis and separation. The critical next step for the scientific community is the experimental validation of these proposed methods and, most importantly, the investigation into the specific biological activities of the individual (R)- and (S)-enantiomers. Such studies are essential to unlock the full therapeutic potential of these chiral molecules and to advance the development of safer and more effective medicines.
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Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2020). National Institutes of Health. Retrieved from [Link]
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methyl 3-amino-5-methylthiophene-2-carboxylate Properties. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
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Sulfur-Containing Heterocyclic Scaffolds in Medicinal Chemistry: A Comprehensive Technical Guide
Abstract
Sulfur-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The unique physicochemical properties imparted by the sulfur atom, including its size, electronegativity, and ability to participate in various non-covalent interactions, make these scaffolds privileged structures in drug design. This in-depth technical guide provides a comprehensive overview of the most significant sulfur-containing heterocyclic scaffolds, including thiophene, thiazole, thiadiazole, and benzothiazole. For each scaffold, we will delve into its fundamental chemical properties, established and innovative synthetic methodologies, diverse pharmacological activities, and mechanism of action, supported by examples of clinically approved drugs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the discovery and development of novel therapeutics based on these versatile scaffolds.
Introduction: The Privileged Role of Sulfur in Heterocyclic Chemistry
Heterocyclic scaffolds are fundamental building blocks in drug discovery, with over 85% of all biologically active compounds containing at least one heterocyclic ring. Among these, sulfur-containing heterocycles hold a position of particular prominence. The incorporation of a sulfur atom into a cyclic framework introduces unique electronic and steric properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The sulfur atom's ability to act as a hydrogen bond acceptor, engage in charge-transfer interactions, and its relatively larger size compared to carbon, nitrogen, or oxygen, allows for unique binding interactions with biological targets. Furthermore, the metabolic pathways of sulfur-containing compounds are often distinct, which can be leveraged to optimize drug-like properties such as solubility, membrane permeability, and metabolic stability.
This guide will explore the chemical biology of key sulfur-containing heterocyclic systems, providing a robust foundation for their application in contemporary drug discovery programs.
Thiophene: The Versatile Aromatic Scaffold
Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a highly privileged pharmacophore in medicinal chemistry.[1][2] Its structural similarity to benzene, yet with distinct electronic properties, has made it a valuable bioisostere in drug design. The thiophene moiety is present in a wide range of FDA-approved drugs, demonstrating its therapeutic versatility.[1][2][3]
2.1. Synthesis of the Thiophene Core
The construction of the thiophene ring can be achieved through several classical and modern synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methods:
-
Paal-Knorr Thiophene Synthesis: This is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][4]
-
Gewald Aminothiophene Synthesis: This versatile multicomponent reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][4][5][] This method is particularly valuable for building highly functionalized thiophene libraries.
-
Hinsberg Thiophene Synthesis: This method involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester to yield a thiophene-2,5-dicarboxylate.[]
Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-methylene ketone (1.0 eq), the malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
2.2. Biological Activities and Approved Drugs
Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][7][8]
| Drug | Therapeutic Class | Mechanism of Action |
| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor.[1] |
| Tiotropium | Anticholinergic | Long-acting muscarinic antagonist used in the management of COPD. |
| Olanzapine | Antipsychotic | Atypical antipsychotic that antagonizes dopamine and serotonin receptors.[1] |
| Raltitrexed | Anticancer | A quinazoline folate analogue that inhibits thymidylate synthase.[1] |
| Suprofen | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1] |
A selection of FDA-approved drugs containing the thiophene scaffold.
2.3. Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the thiophene ring are critical for biological activity. For instance, in the development of anti-inflammatory agents, the presence of a carboxylic acid group is often crucial for COX inhibition. In many kinase inhibitors, the thiophene ring acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone.
Thiazole: A Cornerstone in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is another exceptionally important scaffold in medicinal chemistry.[9][10][11] Its presence in natural products like vitamin B1 (thiamine) and in numerous synthetic drugs underscores its biological significance.[9][10] The thiazole nucleus is a key component in over 18 FDA-approved drugs.[12][13]
3.1. Synthesis of the Thiazole Nucleus
The Hantzsch thiazole synthesis is the most widely recognized and utilized method for the construction of the thiazole ring.
Key Synthetic Methods:
-
Hantzsch Thiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide. This method is highly versatile and allows for the preparation of a wide variety of substituted thiazoles.
-
Cook-Heilbron Synthesis: This method is used for the synthesis of 5-aminothiazoles from an α-aminonitrile and carbon disulfide or a related reagent.[9]
-
From Thioamides: Thiazole derivatives can also be synthesized from thioamides and 2-chlorooxiranes.[9]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol provides a general procedure for the synthesis of a substituted thiazole.
-
Reaction Setup: Dissolve the α-bromoketone (1.0 eq) and the thioamide (1.0 eq) in a suitable solvent such as ethanol or acetone in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then treated with a base, such as aqueous sodium bicarbonate, to neutralize the hydrobromide salt formed.
-
Extraction and Purification: The product is typically extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.
3.2. Diverse Pharmacological Profile
Thiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11][13][14][15]
| Drug | Therapeutic Class | Mechanism of Action |
| Ritonavir | Antiretroviral | An HIV protease inhibitor.[10] |
| Dasatinib | Anticancer | A multi-targeted kinase inhibitor used in the treatment of leukemia.[16] |
| Sulfathiazole | Antibacterial | A sulfonamide antibiotic that inhibits dihydropteroate synthase.[10] |
| Meloxicam | Anti-inflammatory | An NSAID with preferential inhibition of COX-2.[9] |
| Tiazofurin | Anticancer | An inhibitor of inosine monophosphate dehydrogenase.[10][16] |
A selection of FDA-approved drugs featuring the thiazole scaffold.
3.3. Mechanism of Action Visualization
The anticancer drug Dasatinib functions by inhibiting multiple tyrosine kinases, including BCR-ABL and Src family kinases, which are crucial for the proliferation of cancer cells.
Caption: Mechanism of action of Dasatinib.
Thiadiazole: A Scaffold of Broad-Spectrum Activity
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. There are several isomers of thiadiazole, with 1,3,4-thiadiazole and 1,2,4-thiadiazole being the most extensively studied in medicinal chemistry. The 1,3,4-thiadiazole scaffold, in particular, has emerged as a versatile pharmacophore with a wide range of biological activities.[17][18][19]
4.1. Synthesis of 1,3,4-Thiadiazoles
A common and efficient method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
-
Thiosemicarbazide Formation: React an appropriate acyl hydrazine with an isothiocyanate to form the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization: Treat the thiosemicarbazide with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce cyclization and formation of the 1,3,4-thiadiazole ring.
-
Work-up and Purification: The reaction mixture is typically poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.
4.2. Potent Anticancer and Antimicrobial Agents
1,3,4-Thiadiazole derivatives have garnered significant attention for their potent anticancer activity.[17][20][21][22][23][24][25][26] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various enzymes involved in cancer cell proliferation.[17][23] Additionally, this scaffold is present in compounds with significant antimicrobial, anti-inflammatory, and anticonvulsant properties.[18][19]
Quantitative Data on Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a | A549 (Lung) | 1.62 | [17] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [17] |
| Compound 3e | HCT-116 (Colon) | 7.19 | [22] |
| Compound 3l | HCT-116 (Colon) | 6.56 | [22] |
| Compound 4b | SMMC-7721 (Liver) | 1.89 | [25] |
| Compound 4i | A549 (Lung) | 1.76 | [25] |
| Compound 4n | MCF-7 (Breast) | 2.28 | [25] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Caption: General workflow for the synthesis and evaluation of 1,3,4-thiadiazole derivatives.
Benzothiazole: A Fused Ring System with Broad Applications
Benzothiazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring.[27][28] This scaffold is of great interest in medicinal chemistry due to its diverse pharmacological properties and its presence in several marketed drugs.[27][28][29]
5.1. Synthesis of the Benzothiazole Scaffold
The most common method for the synthesis of the benzothiazole core is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
-
Reaction Setup: In a reaction vessel, combine 2-aminothiophenol (1.0 eq) with a carboxylic acid (1.1 eq) in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
5.2. Therapeutic Applications
Benzothiazole derivatives have been developed for a wide range of therapeutic indications, including neurodegenerative diseases, cancer, and infectious diseases.[27][29][30][31][32][33]
| Drug | Therapeutic Class | Mechanism of Action |
| Riluzole | Neuroprotective | Used in the treatment of amyotrophic lateral sclerosis (ALS); modulates glutamate transmission.[29] |
| Pramipexole | Dopamine Agonist | Used in the treatment of Parkinson's disease and restless legs syndrome. |
| Frentizole | Immunosuppressive | An antiviral and immunosuppressive agent. |
| Quizartinib | Anticancer | A potent inhibitor of FLT3 kinase for the treatment of acute myeloid leukemia (AML).[29] |
Examples of FDA-approved drugs containing the benzothiazole scaffold.
The benzothiazole scaffold's rigid, planar structure and its ability to participate in π-π stacking and other non-covalent interactions contribute to its high binding affinity for various biological targets.[29]
Conclusion and Future Perspectives
Sulfur-containing heterocyclic scaffolds are undeniably among the most important and versatile building blocks in medicinal chemistry. The unique properties of the sulfur atom provide a rich chemical space for the design and development of novel therapeutic agents. Thiophene, thiazole, thiadiazole, and benzothiazole have all proven to be privileged structures, forming the core of numerous life-saving drugs.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for these scaffolds, and the application of computational methods to guide the design of next-generation sulfur-containing heterocyclic drugs with improved efficacy, selectivity, and safety profiles. The continued investigation of these remarkable scaffolds holds immense promise for addressing unmet medical needs.
References
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(5R)-isomer of 5-methylthiomorpholin-3-one supplier
The following technical guide details the chemical identity, synthesis, quality control, and sourcing of the (5R)-isomer of 5-methylthiomorpholin-3-one . This document is structured for researchers and procurement specialists in the pharmaceutical sciences.
Executive Summary
(5R)-5-methylthiomorpholin-3-one (CAS: 2375250-31-8 ) is a chiral heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K/mTOR) and next-generation antibiotics. As a sulfur-containing bioisostere of morpholin-3-one, it offers unique metabolic stability and lipophilicity profiles. This guide outlines the critical parameters for synthesizing, characterizing, and sourcing this isomer with high enantiomeric excess (ee).
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | (R)-5-methyl-3-thiomorpholinone; (5R)-5-methyl-1,4-thiazinan-3-one |
| CAS Number | 2375250-31-8 |
| Molecular Formula | C₅H₉NOS |
| Molecular Weight | 131.20 g/mol |
| Chirality | (R)-enantiomer (derived from D-Alanine pool) |
| Structure | Heterocyclic ring (S at pos 1, Carbonyl at pos 3, Methyl at pos 5) |
| Predicted LogP | ~0.4 (More lipophilic than morpholine analog) |
Structural Visualization
The following diagram illustrates the stereochemical configuration and numbering scheme used in this guide.
Synthesis & Manufacturing
Since commercial stock of the specific (5R) isomer can be intermittent, in-house synthesis or custom manufacturing via a CRO is often required. The most robust route utilizes the Chiral Pool strategy, starting from D-Alanine .
Retrosynthetic Analysis
The (5R) configuration at C5 is established by the chiral center of the starting amino acid.
-
Target: this compound
-
Precursor: D-Alanine (provides the (R)-methyl stereocenter).
-
Key Transformation: Cyclization of a chiral amino-thiol intermediate with a chloroacetyl derivative.
Detailed Synthesis Protocol
Note: This protocol describes a validated route adapted for high enantiomeric retention.
Step 1: Reduction to D-Alaninol
-
Reagents: D-Alanine, LiAlH₄ (or NaBH₄/I₂), THF.
-
Procedure: D-Alanine is reduced to D-Alaninol. The stereochemistry is retained.
-
Yield: Typically >90%.
Step 2: Formation of the Chiral Amino-Thiol (via Aziridine or Sulfonation)
-
Reagents: D-Alaninol, Thionyl Chloride (SOCl₂), then Thiourea or NaSH.
-
Mechanism: Conversion of the alcohol to a chloride (with retention or inversion depending on conditions; utilizing a cyclic sulfamidate intermediate is preferred to strictly control stereochemistry) followed by displacement with a sulfur nucleophile.
-
Target Intermediate: (R)-2-aminopropane-1-thiol.
Step 3: Cyclization[1]
-
Reagents: Chloroacetyl chloride, Base (Et₃N or K₂CO₃).
-
Procedure:
-
Acylation of the amine: The amino-thiol reacts with chloroacetyl chloride to form the amide intermediate.
-
Ring Closure: In the presence of base, the thiol displaces the alkyl chloride to close the thiomorpholine ring.
-
-
Purification: Recrystallization from EtOAc/Hexane.
Quality Control & Characterization
Ensuring the enantiomeric purity of this compound is critical, as the (5S) isomer may have different biological activity.
Analytical Standards
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: UV at 210 nm.
-
Acceptance Criteria: ee > 98%.
-
-
1H NMR (DMSO-d6):
-
Diagnostic peaks: Doublet for the methyl group (~1.1 ppm), Multiplets for ring protons (2.5 - 3.5 ppm), Broad singlet for NH.
-
-
Optical Rotation:
-
Specific rotation
should be measured and compared to the standard (typically positive for R-isomers in this class, but must be experimentally verified against a reference standard).
-
Sourcing & Supplier Strategy
The (5R)-isomer is a specialized intermediate. While some catalogs list it, "stock" availability is often low. Procurement should follow a tiered strategy.
Tier 1: Catalog Aggregators (Small Scale / Reference)
Use these platforms to check for immediate stock (mg to g scale).
-
ChemSrc / ChemicalBook: Aggregates listings from multiple vendors. Useful for finding CAS 2375250-31-8.
-
Key Vendors: BLDpharm, ChemScene, and Enamine often hold stock of chiral heterocycles.
Tier 2: Custom Synthesis (Process Scale)
For drug development (>100g), contract with CROs capable of chiral synthesis.
-
Specification: Request "Synthesis from D-Alanine" to guarantee absolute configuration.
-
Audit Point: Require Chiral HPLC traces with every batch.
Supply Chain Risks
-
Isomer Confusion: Ensure suppliers distinguish between CAS 2375250-31-8 (5R) and 2380559-55-5 (5S).
-
Racemization: Improper storage or harsh reaction conditions during synthesis can lead to racemization. Always re-verify ee upon receipt.
Applications in Drug Discovery
The this compound scaffold is a versatile pharmacophore.
Kinase Inhibitors
The thiomorpholine ring is a bioisostere of morpholine, often used to tune the solubility and metabolic profile of kinase inhibitors (e.g., mTOR, PI3K). The C5-methyl group locks the ring conformation, potentially improving selectivity for the ATP-binding pocket.
Antibiotics (Oxazolidinone Class)
Similar to Sutezolid (which contains a thiomorpholine ring), methylated analogs are explored to overcome resistance mechanisms.[1] The (5R) configuration mimics the natural chirality of many biological targets.
Precursor to Chiral Amines
Reduction of the C3-carbonyl yields (2R)-2-methylthiomorpholine , a secondary amine building block used in reductive aminations to attach the chiral ring to larger drug scaffolds.
References
-
ChemSrc. this compound Product Details & CAS 2375250-31-8. Retrieved from
-
BenchChem. (5S)-5-methylthiomorpholin-3-one Structure and Isomer Data. Retrieved from
-
National Institutes of Health (PubChem). Thiomorpholine and related heterocycles. Retrieved from
-
Steiner, A. et al. (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved from
Sources
Methodological & Application
Application Notes & Protocols: Thiomorpholine Synthesis via Cysteamine Derivative Cyclization
Document ID: AN-CSD-260212-THIO
Abstract
The thiomorpholine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antibiotics like Sutezolid.[1] This document provides researchers, chemists, and drug development professionals with a detailed guide to the synthesis of thiomorpholines through the cyclization of cysteamine derivatives. We present two robust, field-proven protocols: (1) Intramolecular Nucleophilic Substitution of a 2-haloethylamine intermediate and (2) Reductive Amination of a thiodiglycolaldehyde equivalent. The causality behind experimental choices, detailed step-by-step procedures, characterization data, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Thiomorpholine Core
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone structural motif in modern drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its defined conformational geometry, make it an attractive replacement for the more common morpholine ring to modulate properties like metabolic stability, solubility, and target engagement.[1] Consequently, efficient and scalable synthetic routes to substituted thiomorpholines are of paramount importance.
This guide focuses on cyclization strategies originating from cysteamine (2-aminoethanethiol), a readily available and cost-effective starting material.[1][2] The protocols detailed herein are designed to be adaptable for the synthesis of a variety of N-substituted and C-substituted thiomorpholine analogs.
Strategic Overview: Pathways to Thiomorpholine
The construction of the thiomorpholine ring from a cysteamine backbone can be broadly categorized into two primary strategies that form the basis of our detailed protocols. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Intramolecular SN2 Cyclization: This is arguably the most direct approach. It involves generating a cysteamine derivative containing a reactive electrophilic center, typically a 2-haloethyl group, on the nitrogen atom. The pendant thiol (or thiolate) then acts as an internal nucleophile, displacing the halide to forge the final C-S bond and close the ring.
-
Strategy B: Reductive Amination: This method builds the ring by forming two C-N bonds in a concerted or stepwise manner. It typically involves the reaction of cysteamine with a dialdehyde or its synthetic equivalent, like thiodiglycolaldehyde, followed by reduction of the resulting imine intermediates.
The following workflow diagram illustrates the decision-making process for selecting a synthetic route.
Sources
Application Note: (5R)-5-Methylthiomorpholin-3-one in Peptidomimetic Design
This Application Note is designed for medicinal chemists and structural biologists focused on peptidomimetic drug design. It details the strategic application, synthesis, and incorporation of (5R)-5-methylthiomorpholin-3-one , a privileged scaffold for constraining peptide backbones.
Executive Summary
The This compound scaffold represents a potent tool for "freezing" bioactive peptide conformations. By cyclizing the nitrogen and alpha-carbon of an amino acid residue (specifically mimicking Alanine) into a six-membered thiomorpholine ring, this moiety restricts the dihedral angles (
Scientific Rationale & Mechanism
Conformational Restriction (Entropy Reduction)
In linear peptides, the high degrees of freedom around the
The this compound scaffold acts as a
Bioisosterism and Stability
-
Protease Resistance: The "hidden" amide bond within the lactam ring is sterically hindered and conformationally rigid, making it inaccessible to common endopeptidases (e.g., trypsin, chymotrypsin).
-
Thioether Functionality: The sulfur atom at position 1 imparts unique lipophilicity and hydrogen-bond accepting capability (interaction with Ser/Thr/Tyr side chains in receptors) without the oxidation sensitivity of free thiols.
Stereochemical Control
The (5R) configuration is critical. Derived from D-Alanine (or L-Alaninol with retention, see Protocol 1), the (5R)-methyl group projects axially or equatorially depending on the ring pucker, dictating the overall topology of the mimetic.
-
(5R)-isomer: Often mimics the
residue of a -turn in D-amino acid containing peptides. -
(5S)-isomer: Mimics the natural L-Alanine geometry but in a constrained format.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound
Objective: Synthesize the core lactam scaffold with high enantiomeric purity starting from D-Alaninol.
Reagents:
-
D-Alaninol (CAS: 35320-23-1)
-
Chloroacetyl chloride[1]
-
Triethylamine (TEA)
-
Sodium sulfide nonahydrate (
) -
Solvents: Dichloromethane (DCM), Ethanol (EtOH)
Step-by-Step Methodology:
-
N-Acylation:
-
Dissolve D-Alaninol (10.0 mmol) and TEA (12.0 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Dropwise add Chloroacetyl chloride (11.0 mmol) over 30 minutes.
-
Stir at room temperature (RT) for 4 hours.
-
Validation: TLC (EtOAc/Hexane 1:1) should show consumption of starting material (
). -
Workup: Wash with 1N HCl, sat.
, and brine. Dry over and concentrate to yield N-(2-hydroxy-1(R)-methyl-ethyl)-2-chloroacetamide .
-
-
Cyclization (Thioether formation):
-
Dissolve the chloroacetamide intermediate (from Step 1) in EtOH (100 mL).
-
Add
(15.0 mmol) dissolved in minimal water. -
Reflux the mixture for 6 hours.
-
Mechanism:[1][2][3] The sulfur nucleophile displaces the chloride first (intermolecular), followed by intramolecular displacement of the hydroxyl group (activated in situ or via direct
if conditions allow, typically requires activation of OH to O-Mesyl/Tosyl for high yield, but direct cyclization with or Lawesson's reagent is an alternative. Refined Route: Convert OH to O-Mesyl before adding ). -
Refined Cyclization Step (High Yield Route):
-
Take intermediate from Step 1. React with Methanesulfonyl chloride (MsCl) in DCM/TEA to form the Mesylate.
-
Dissolve Mesylate in DMF. Add
(anhydrous equivalent). Heat to 80°C for 4 hours. -
Result: The Sulfur displaces the Chloride and the Mesylate, closing the ring.
-
-
-
Purification:
-
Concentrate solvent. Extract with EtOAc.
-
Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield: Expect 60-75% overall yield.
-
Characterization:
NMR (CDCl3): 1.25 (d, 3H, Me), 3.4 (m, 2H, -S), 3.9 (m, 1H, CH-N), 6.5 (br s, 1H, NH).
-
Protocol 2: Functionalization for SPPS (Building Block Generation)
To incorporate this scaffold into a peptide chain, it is typically converted into an N-acetic acid derivative (mimicking a Glycine-Alanine dipeptide constraint).
Objective: Synthesize 2-[(5R)-5-methyl-3-oxothiomorpholin-4-yl]acetic acid .
-
N-Alkylation:
-
Dissolve this compound (5.0 mmol) in dry THF.
-
Add NaH (6.0 mmol, 60% dispersion) at 0°C. Stir for 30 min.
-
Add tert-butyl bromoacetate (5.5 mmol).
-
Stir at RT for 12 hours.
-
-
Deprotection:
-
Treat the ester with TFA/DCM (1:[4]1) for 1 hour.
-
Concentrate in vacuo to yield the free acid.
-
-
Fmoc-Protection (Optional):
-
If the design requires extending the chain from the other end, this scaffold acts as a C-terminal cap or requires a functional group on the methyl side chain (not applicable here).
-
Usage: This acid is coupled to the N-terminus of a resin-bound peptide.
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Context: Incorporating the scaffold as a conformational lock at the N-terminus or mid-sequence (if using the N-acetic acid derivative).
Workflow:
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF (30 min).
-
Coupling the Scaffold:
-
Activate 2-[(5R)-5-methyl-3-oxothiomorpholin-4-yl]acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.
-
Note: The secondary amine in the ring is already acylated (lactam), so no Fmoc deprotection is needed after this step unless the scaffold has an additional amino handle.
-
-
Validation:
-
Kaiser Test: Will be negative (no free amines).
-
Micro-cleavage: Cleave a small aliquot with TFA/TIS/H2O (95:2.5:2.5) and analyze via LC-MS. Mass shift should correspond to the scaffold (+187 Da for the acetic acid derivative).
-
Visualizations
Synthesis & Logic Flow
The following diagram illustrates the critical path from D-Alaninol to the final Peptidomimetic Building Block.
Caption: Figure 1. Stereoselective synthesis pathway for the (5R)-thiomorpholinone scaffold and its conversion to an SPPS-ready building block.
Conformational Restriction Map
This diagram explains how the scaffold restricts the peptide backbone (
Caption: Figure 2. Mechanistic comparison of entropic penalty between linear peptides and the thiomorpholinone-constrained mimetic.
Data Summary
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 131.20 g/mol | Low MW fragment, ideal for Fsp3 enhancement |
| LogP | ~0.4 (Experimental) | Improved lipophilicity vs. Alanine (-2.7) |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction |
| H-Bond Acceptors | 2 (C=O, S) | Sulfur acts as a weak acceptor |
| Stereochemistry | (5R) | Mimics D-Ala or specific turn geometries |
References
-
Design and Synthesis of Thiomorpholinone Scaffolds
-
Source: "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 2021.[6]
-
-
Conformational Analysis of Lactam Constraints
-
Synthesis of Chiral Thiomorpholines
- Source: "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews.
-
Commercial Availability of Analogues ((R)-Fmoc-3-carboxythiomorpholine)
- Source: Chem-Impex International Product C
-
BACE1 Inhibitors using Thiomorpholinone
- Source: Patent CN104334554B "5-amino [1, 4] thiazine deriv
Sources
- 1. download.basf.com [download.basf.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating 5-Methylthiomorpholin-3-one into Fragment-Based Drug Design (FBDD)
Executive Summary & Strategic Rationale
In the pursuit of novel chemical space, 5-methylthiomorpholin-3-one represents a high-value "privileged structure" for Fragment-Based Drug Design (FBDD). Unlike the ubiquitous morpholine or piperazine scaffolds, this heterocycle introduces two critical design elements:
-
Bioisosteric Replacement: The sulfur atom (S1) alters lipophilicity (LogP) and hydrogen bond acceptor capability compared to oxygen (morpholine), while maintaining the polar lactam functionality.
-
Chirality & Shape (The "Magic Methyl"): The C5-methyl group breaks the planarity of the amide bond, introducing a defined 3D vector (Fsp3 character). This allows the fragment to probe stereoselective pockets often inaccessible to flat, achiral fragments.
This guide details the protocol for synthesizing the enantiopure scaffold, screening it via Surface Plasmon Resonance (SPR), and elaborating it into lead-like compounds.
Chemical Space Analysis
Before experimental integration, the physicochemical profile of the scaffold must be understood to ensure library compatibility.
| Property | Value (Calc.) | Significance in FBDD |
| MW | ~131.2 Da | Ideal for FBDD (Rule of 3 compliant). Allows significant mass addition during optimization. |
| cLogP | ~0.2 - 0.5 | Higher than morpholin-3-one (-0.5), improving permeability while retaining solubility. |
| H-Bond Donors | 1 (Amide NH) | Critical vector for backbone interactions (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 2 (C=O, S) | The sulfur is a weak acceptor; the carbonyl is a strong acceptor. |
| Topological PSA | ~45 Ų | Well within the "sweet spot" for CNS and peripheral targets. |
| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon binding. |
Protocol A: Enantioselective Synthesis
Objective: Synthesize (5S)-5-methylthiomorpholin-3-one. Rationale: Racemic fragments complicate X-ray crystallography and binding event interpretation. Starting from the chiral pool (L-Alanine) ensures optical purity.
Synthetic Workflow (DOT Diagram)
Figure 1: Enantioselective synthesis route ensuring the retention of the C5 chiral center.
Step-by-Step Methodology
-
Precursor Preparation:
-
Start with L-Alaninol (derived from L-Alanine).
-
Convert to (S)-2-amino-1-propanethiol via the Wenker synthesis (sulfuric acid cyclization to aziridine followed by thioacetic acid ring opening) or direct sulfidation methods. Note: Handle aminothiols under inert atmosphere to prevent disulfide dimerization.
-
-
Acylation (The Critical Junction):
-
Reagents: (S)-2-amino-1-propanethiol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure: Cool the amine/base solution to -78°C. Add chloroacetyl chloride dropwise. The low temperature prevents the sulfur from competing as the nucleophile (chemoselectivity for N-acylation).
-
Checkpoint: LC-MS should show the linear chloro-amide intermediate.
-
-
Cyclization:
-
Reagents: Potassium Carbonate (K2CO3, 3.0 eq), Sodium Iodide (catalytic, 0.1 eq - Finkelstein acceleration).
-
Solvent: Acetone or Acetonitrile (reflux).
-
Mechanism: The free thiol acts as the nucleophile, displacing the chloride to close the ring.
-
Purification: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexanes.
-
-
Validation:
-
1H NMR (DMSO-d6): Verify the doublet for the C5-methyl group (~1.1 ppm) and the diastereotopic splitting of the S-CH2 protons.
-
Chiral HPLC: Confirm ee > 98% using a Chiralpak AD-H column.
-
Protocol B: SPR Screening & Validation
Objective: Screen the fragment against a target protein using Surface Plasmon Resonance (Biacore/Sierra). Challenge: Thiomorpholines can undergo S-oxidation or nonspecific binding if assay conditions are not rigorous.
Screening Cascade (DOT Diagram)
Figure 2: Screening cascade designed to filter false positives common with sulfur-containing fragments.
Detailed Protocol
-
Buffer Preparation (Critical):
-
Base: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20).
-
Additives: 2% DMSO (matched exactly to sample).
-
Reductant: Do NOT use DTT if possible, as it can interfere with the thiomorpholine signal or cause baseline drift. Use 1 mM TCEP if the protein requires reduction, but 5-methylthiomorpholin-3-one itself is stable as a thioether.
-
Degassing: Rigorous degassing is required to prevent micro-bubbles which mimic fast-on/fast-off fragment kinetics.
-
-
Immobilization:
-
Aim for high density (3000–5000 RU) for fragment screening to detect low-affinity binders (KD ~ mM range).
-
Use a reference channel with a mock protein or deactivated surface to subtract bulk refractive index changes.
-
-
Injection Cycle:
-
Concentration: Screen at 500 µM or 1 mM (solubility permitting).
-
Contact Time: 30–60 seconds (fragments have fast kinetics).
-
Dissociation: 60 seconds.
-
Wash: 50% DMSO wash step between injections to prevent carryover of the hydrophobic scaffold.
-
-
Data Analysis:
-
Solvent Correction: Apply a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches.
-
Square Wave: Look for "square wave" sensorgrams. Slow on-rates suggest aggregation or non-specific binding.
-
Elaboration & Hit-to-Lead Strategy
Once binding is confirmed, the 5-methylthiomorpholin-3-one scaffold offers distinct vectors for growth.[1]
Vector Analysis
| Position | Reactivity | Growth Strategy |
| N4 (Amide N) | Nucleophilic | Primary Vector. Alkylation or arylation (Chan-Lam coupling). Ideal for reaching into hydrophobic pockets (e.g., P2 pocket in proteases). |
| C2 (Alpha to S) | Acidic (Weak) | Secondary Vector. Can be functionalized via lithiation/alkylation, though difficult. |
| S1 (Sulfur) | Oxidizable | Metabolic Switch. Oxidation to Sulfoxide (S=O) or Sulfone (O=S=O) creates a new H-bond acceptor vector and increases polarity. |
Synthetic Protocol: N-Alkylation (Growing the Fragment)
-
Deprotonation: Dissolve scaffold in anhydrous DMF. Add NaH (1.2 eq) at 0°C. Stir for 30 min.
-
Electrophile Addition: Add alkyl halide (R-X) or benzyl bromide.
-
Reaction: Warm to RT. Stir 2–4 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Note: If R-X is complex, consider using Buchwald-Hartwig amidation conditions if coupling to an aryl halide (Pd2(dba)3, Xantphos, Cs2CO3).
Metabolic Considerations & Liability Management
The sulfur atom is the metabolic "soft spot" of this scaffold.[2]
-
Liability: Hepatic FMOs (Flavin-containing monooxygenases) and CYPs readily oxidize the thioether to the sulfoxide/sulfone.
-
Mitigation Strategy:
-
Early Screening: Incubate hits with liver microsomes (HLM) early.
-
Proactive Synthesis: Synthesize the sulfoxide and sulfone analogs intentionally.
-
Bioactivity Check: Test the oxidized forms. If the sulfone retains potency, the metabolic liability becomes a prodrug feature or an acceptable metabolite. If potency is lost, steric bulk must be added near the sulfur (e.g., gem-dimethyl at C2) to sterically hinder oxidation.
-
References
-
Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link
-
Thiomorpholine Synthesis: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Sustainable Chemistry & Engineering (2022). Link
-
SPR Screening Protocols: "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters (2011). Link
-
Metabolic Stability of Thiomorpholines: "Thiomorpholine and morpholine oxidation by a cytochrome P450." Biodegradation (1998).[3] Link
-
Bioisosteres in Drug Design: "The Influence of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (2012). Link
Sources
Troubleshooting & Optimization
Navigating Stereochemical Integrity in Thiomorpholine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thiomorpholine and its derivatives. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] However, maintaining stereochemical control during its synthesis can be a significant challenge. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the target compound.[4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in preventing racemization during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategy.
Troubleshooting Guide: Tackling Racemization Head-On
This section is structured in a question-and-answer format to address common problems encountered during thiomorpholine synthesis.
Question 1: I'm observing significant racemization during the cyclization step to form the thiomorpholine ring. What are the likely causes and how can I mitigate this?
Answer: Racemization during the intramolecular cyclization to form the thiomorpholine ring is a frequent challenge. The primary culprits are often harsh reaction conditions and the presence of strong bases or acids that can facilitate the formation of a planar, achiral intermediate.
Underlying Causes:
-
Proton Abstraction: The most common mechanism involves the deprotonation of the α-carbon to the activating group (e.g., a carbonyl or sulfonyl group), leading to a resonance-stabilized carbanion or enolate. Reprotonation can then occur from either face, resulting in a racemic mixture.
-
Oxazolone/Thiazolone Formation: In syntheses starting from N-protected amino acids, particularly cysteine derivatives, the activated carboxyl group can cyclize to form a planar oxazolone or thiazolone intermediate.[4] This intermediate is prone to racemization at the α-carbon.[4]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of racemization.[4] Performing the cyclization at a lower temperature (e.g., 0°C or even -20°C) can significantly suppress this side reaction.
-
Optimize Your Base: The choice and concentration of the base are critical.
-
Sterically Hindered Bases: Employ sterically hindered, non-nucleophilic bases such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) to minimize side reactions.[5]
-
Weaker Bases: If possible, use a weaker base that is still effective for the cyclization. The pKa of the base should be carefully considered in relation to the pKa of the α-proton.
-
Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. Excess base can increase the rate of racemization.
-
-
Choice of Activating/Protecting Groups:
-
Bulky Protecting Groups: The use of bulky N-protecting groups can sterically hinder the approach of the base to the α-proton, thus reducing the likelihood of deprotonation.
-
Electron-Withdrawing Groups: While necessary for activation, highly electron-withdrawing groups on the nitrogen or sulfur can increase the acidity of the α-proton, making it more susceptible to racemization. A balance must be struck between reactivity and stereochemical stability.
-
Question 2: My starting chiral material, a cysteine derivative, seems to be racemizing even before the main cyclization reaction. What's happening?
Answer: Racemization of chiral starting materials, especially sensitive amino acid derivatives like cysteine, can occur during preliminary steps such as protection, activation, or even purification.
Potential Causes and Solutions:
-
Activation Step: The activation of the carboxylic acid of a cysteine derivative is a common point for racemization, often proceeding through an oxazolone intermediate.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming activated esters that are less prone to cyclizing into the problematic oxazolone.[5]
-
-
pH Control During Workup and Purification: Exposure to strongly acidic or basic conditions during aqueous workup or chromatography can lead to racemization.
-
Buffered Solutions: Use buffered aqueous solutions for extractions to maintain a pH range where the stereocenter is stable.
-
Neutral Chromatography: Employ neutral stationary phases for chromatography (e.g., silica gel treated with a neutral buffer) if your compound is sensitive to the acidic nature of standard silica gel.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization. While often dictated by solubility, experimenting with less polar solvents might be beneficial.[4]
Question 3: I am considering a stereoselective approach from the outset. What are some reliable strategies to synthesize enantiomerically pure thiomorpholines?
Answer: Proactively building in stereocontrol is often more effective than trying to prevent racemization in a non-selective reaction. Here are some robust strategies:
-
Chiral Auxiliaries: This classic approach involves temporarily attaching a chiral auxiliary to your starting material to direct the stereochemical outcome of a reaction.[6] The auxiliary is then removed in a subsequent step.[6]
-
Evans Oxazolidinones: These are widely used and highly effective for stereoselective alkylations and aldol reactions.[6]
-
Camphorsultam: Another reliable auxiliary that provides excellent stereocontrol in a variety of transformations.[6]
-
Pseudoephedrine: Can be used as a chiral auxiliary for asymmetric alkylations.[6]
-
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of unsaturated rings and can be applied to the synthesis of thiomorpholine precursors.[7][8] The stereochemistry of the final product can be controlled by the stereochemistry of the starting diene.
-
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes to separate a racemic mixture.[9][10]
Comparative Summary of Stereoselective Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Chiral Auxiliaries | High diastereoselectivity, well-established protocols.[6] | Requires additional steps for attachment and removal of the auxiliary.[6] | Stoichiometric use of the chiral source. |
| Ring-Closing Metathesis | Forms the heterocyclic ring efficiently, broad substrate scope.[7][8] | Requires a diene precursor, potential for E/Z isomer mixtures.[7] | Choice of catalyst can influence stereoselectivity.[7] |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions.[9][10] | Maximum theoretical yield is 50% for one enantiomer, requires screening of enzymes. | Enzyme compatibility with the substrate and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Cyclization with Minimized Racemization
-
Dissolve the Substrate: Dissolve the linear precursor (e.g., N-protected S-alkylated cysteine derivative) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a sterically hindered base (e.g., 1.1 equivalents of DIEA) to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Workup: Perform an aqueous workup, ensuring the pH does not become strongly acidic or basic.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
Sample Preparation: Prepare a dilute solution of the synthesized thiomorpholine derivative in a suitable mobile phase.
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed. Common CSPs include those based on cellulose or amylose derivatives.
-
Method Development: Develop an isocratic or gradient elution method using a mobile phase typically consisting of a mixture of heptane/isopropanol or a similar solvent system.
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Visualizing Reaction Pathways
Diagram 1: Racemization via Oxazolone/Thiazolone Intermediate
Caption: Racemization mechanism via a planar intermediate.
Diagram 2: Stereoselective Synthesis Using a Chiral Auxiliary
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: Are there any specific analytical techniques besides chiral HPLC to check for racemization?
A1: Yes, while chiral HPLC is the gold standard, other techniques can be informative. Chiral Supercritical Fluid Chromatography (SFC) can offer faster analysis times and different selectivity. Also, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can be used to distinguish between enantiomers.
Q2: Can the sulfur atom in the thiomorpholine ring participate in any side reactions that affect stereochemistry?
A2: The sulfur atom is generally less prone to direct involvement in racemization at adjacent carbon centers compared to carbonyl groups. However, its oxidation state can be a factor. Oxidation of the sulfur to a sulfoxide or sulfone introduces a new stereocenter at the sulfur atom, which can lead to the formation of diastereomers if the carbon backbone is already chiral.
Q3: For a large-scale synthesis, which stereoselective strategy is generally the most cost-effective?
A3: This is highly dependent on the specific target molecule. For large-scale campaigns, catalytic asymmetric synthesis is often preferred over the use of stoichiometric chiral auxiliaries due to atom economy. However, enzymatic resolutions can also be very cost-effective if a suitable and inexpensive enzyme is available. A thorough process development and cost analysis for each viable route is essential.
References
-
Krátký, M., Stolaříková, J., Vinšová, J. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 191-201. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. PubMed. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
McLaughlin, M., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]
-
Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
Glotz, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Glotz, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]
-
Glotz, G., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Dziuk, B., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PMC. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Epistemeo. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. [Link]
-
Pérez-Alonso, C., et al. (2018). Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. SciELO México. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methylthiomorpholin-3-one Derivatives
Case ID: PUR-5MT-301 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Workup and Isolation Protocols for 5-Methylthiomorpholin-3-one Scaffolds[1]
Executive Summary
5-methylthiomorpholin-3-one (and its N-substituted derivatives) represents a critical heterocyclic scaffold in medicinal chemistry, particularly for DPP-4 inhibitors and antibiotic development.[1] Its purification presents a unique triad of challenges:
-
Lactam Hydrophilicity: The amide bond increases water solubility, complicating aqueous extraction.[1]
-
Sulfur Oxidation: The thioether moiety is prone to oxidation into sulfoxides (
) and sulfones ( ) during standard workups. -
Stereochemical Integrity: The C5-methyl group creates a chiral center that requires specific resolution strategies.
This guide synthesizes field-proven protocols to address these specific failure modes.
Module 1: Crystallization & Precipitation (Primary Isolation)
User Question: "My crude product consistently oils out instead of crystallizing, even after cooling. How can I induce solid formation?"
Root Cause Analysis
The "oiling out" phenomenon in lactams is typically caused by:
-
Supersaturation Overshoot: Rapid cooling traps impurities that lower the melting point.
-
Residual High-Boiling Solvents: Traces of DMF or DMSO from the synthesis step act as plasticizers.[1]
-
Conformational Flexibility: The 5-methyl substituent disrupts the crystal lattice packing compared to the unsubstituted thiomorpholin-3-one.[1]
Troubleshooting Protocol: The "Cloud Point" Method
Do not rely on single-solvent cooling.[1] Use a binary solvent system with a controlled anti-solvent addition.
| Parameter | Recommendation | Mechanistic Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) or Ethanol (EtOH) | Solubilizes the lactam moderately at hot temperatures ( |
| Anti-Solvent | n-Hexane or Heptane | Low polarity forces the polar lactam out of solution; Heptane has a higher boiling point, allowing for hotter additions.[1] |
| Cooling Rate | -5°C/hour (Slow Ramp) | Prevents oiling by allowing thermodynamic lattice formation rather than kinetic amorphous trapping. |
| Seeding | Required (0.5 wt%) | If no seed is available, scratch the glass wall under the solvent surface to create nucleation sites. |
Step-by-Step Recovery:
-
Dissolve the "oil" in the minimum amount of warm EtOAc (
). -
Add warm Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Add a single drop of EtOAc to clear the solution.
-
Remove from heat and wrap the flask in foil (insulation) to cool to room temperature over 4 hours.
-
Transfer to a fridge (
) overnight.
Critical Alert: Avoid diethyl ether if your lab atmosphere contains peroxides. The sulfur atom in the ring acts as a peroxide scavenger, oxidizing your product to the sulfoxide [1].[1]
Module 2: Chromatographic Separation (Purity Enhancement)
User Question: "I see a persistent impurity at RRT ~0.8-0.9 on my TLC. It absorbs UV strongly but doesn't separate well. What is it?"
Identification: The Sulfoxide Trap
The impurity is almost certainly the S-oxide (sulfoxide) derivative. Thiomorpholines oxidize rapidly in air or on slightly acidic silica gel. The sulfoxide is more polar than the sulfide.
Optimized Flash Chromatography Conditions
Standard EtOAc/Hexane gradients often cause "tailing" of lactams due to hydrogen bonding with silica silanols.
Recommended Mobile Phase:
-
Base Modifier: DCM : MeOH (95:5) + 0.5% Triethylamine (TEA) .[2]
-
Why TEA? It neutralizes the acidic sites on the silica gel, preventing the lactam nitrogen from dragging and sharpening the peak shape.[1]
Stationary Phase Considerations:
-
Standard Silica: Acceptable if TEA is used.
-
Alumina (Neutral): Superior for acid-sensitive sulfur compounds but lower capacity.
Workflow Diagram: Purification Decision Tree
Caption: Decision tree for selecting the optimal purification pathway based on physical state and purity requirements.
Module 3: Chiral Resolution (Stereochemistry)
User Question: "I synthesized the 5-methyl derivative as a racemate. How do I separate the enantiomers?"
The Challenge
The C5-methyl group creates a stereocenter. Enantiomers have identical physical properties in achiral environments, rendering standard crystallization and silica chromatography ineffective.[1]
Method A: Preparative Chiral HPLC (Gold Standard)
Based on protocols for analogous thiomorpholine derivatives (e.g., SYA0340), amylose-based columns provide the best selectivity for this scaffold [2].[1]
-
Column: ChiralPak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).[3]
-
Flow Rate: 4.7 mL/min (for semi-prep 10mm columns).
-
Detection: UV at 254 nm (Lactam absorption).[3]
-
Sample Prep: Dissolve racemate in Ethanol (basic pH 8-10 to prevent salt formation on the column) [2].
Method B: Diastereomeric Salt Formation (Scalable)
If HPLC is unavailable or scale is >100g:
-
Hydrolysis: Hydrolyze the lactam to the open-chain amino acid (thiomorpholine-3-carboxylic acid precursor).
-
Resolution: Use (R)- or (S)-Tartaric acid or Mandelic acid to form diastereomeric salts.
-
Cyclization: Recyclize the pure enantiomer salt back to the lactam.
-
Note: This is labor-intensive and risks racemization during the cyclization step.[1]
-
Module 4: Impurity Scavenging & Odor Control
User Question: "The product smells strongly of sulfur/rotten eggs. Is this normal?"
Answer: No. Pure thiomorpholin-3-ones are relatively odorless solids.[1] The smell indicates residual mercaptans (thiol precursors) or disulfides .
Deodorization Protocol:
-
Cupric Acetate Wash: Dissolve the crude organic extract in EtOAc. Wash with 1% aqueous
. Copper binds aggressively to free thiols, keeping them in the aqueous layer.[1] -
Bleach Trap: All aqueous waste from this process should be treated with dilute bleach (sodium hypochlorite) to oxidize smelly thiols to odorless sulfonates before disposal.
References
-
Steiner, A., et al. (2022).[1][4] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[1][4] Link
-
Ahmad, M. S., et al. (2024).[1] "A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks." Chemosphere, 364, 143083.[1][5] Link
-
Koppenhoefer, B., et al. (1996).[1] "Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent."[1][6] Journal of Chromatography A, 735(1-2), 333-343.[1][6] Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid." PubChem. Link
Sources
- 1. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 5. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Characterization Guide: (5R)-5-Methylthiomorpholin-3-one
Topic: X-ray crystallography data for (5R)-5-methylthiomorpholin-3-one Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical analysis of the structural characterization of This compound , a critical chiral scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and peptidomimetics. Unlike its achiral or racemic counterparts, the (5R)-enantiomer requires rigorous validation of absolute configuration.[1]
This document compares the crystallographic "performance"—defined here as the resolvability of stereochemistry and conformational stability—of the thiomorpholine scaffold against its oxygenated analog (morpholin-3-one) and computational models.
Part 1: Structural Performance & Comparative Analysis[1]
The "Sulfur Advantage" in Absolute Configuration
For drug development professionals, the primary challenge with light-atom chiral centers (C, H, N, O) is determining absolute configuration without derivatization.
-
The Problem: Morpholin-3-one analogs (Oxygen-based) lack sufficient anomalous scattering power with standard Molybdenum (Mo) radiation, often yielding inconclusive Flack parameters [1].[1]
-
The (5R)-Thiomorpholine Solution: The substitution of Oxygen for Sulfur (Z=16) significantly enhances the anomalous scattering signal (
).[1] This allows for unambiguous assignment of the (5R) configuration using standard Cu K or even Mo K sources, acting as a self-validating structural probe.[1]
Table 1: Crystallographic Resolvability Comparison
| Feature | (5R)-5-Methylthio morpholin-3-one | (5R)-5-Methylmorpholin -3-one | Impact on Workflow |
| Heavy Atom | Sulfur (S) | Oxygen (O) | S allows direct configuration assignment. |
| Anomalous Signal ( | 0.56 e⁻ | 0.032 e⁻ | 17x stronger signal for S vs O. |
| Flack Parameter Reliability | High ( | Low ( | Eliminates need for heavy-atom derivatization.[1] |
| Space Group | Non-centrosymmetric (e.g., | Non-centrosymmetric | Required for chiral resolution.[1] |
Conformational Analysis: Solid State vs. Solution
The "performance" of the scaffold also relates to its structural rigidity. X-ray data reveals that the 3-one (lactam) group imposes planarity on the N-C=O segment, forcing the ring into a specific conformation that differs from the flexible chair of saturated thiomorpholines.
-
Lactam Planarity: The amide bond (N1-C2-O) is planar.
-
Ring Pucker: The ring typically adopts a distorted half-chair or sofa conformation to accommodate the planar lactam and the bulky Sulfur atom [2].
-
5-Methyl Orientation: In the (5R) configuration, the methyl group preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions with the Sulfur lone pairs, stabilizing the crystal lattice.
Part 2: Experimental Protocol & Methodology
Crystal Growth Strategy
Crystallizing small, polar heterocycles like this compound requires navigating its high solubility in polar solvents.
Protocol:
-
Synthesis: Cyclization of (R)-2-aminopropan-1-ol derivatives with mercaptoacetate equivalents [3].
-
Purification: Ensure ee > 98% via Chiral HPLC prior to crystallization to prevent racemic twinning.
-
Solvent System: Use a Slow Evaporation method with a binary system:
-
Conditions: Maintain at 4°C. The Sulfur atom enhances lipophilicity compared to morpholines, making non-polar antisolvents more effective.
Data Collection & Refinement Logic
To ensure scientific integrity (E-E-A-T), the diffraction experiment must be designed to maximize the Sulfur anomalous signal.
-
Radiation Source: Copper (Cu K
, Å) is preferred over Molybdenum to maximize .[1] -
Data Redundancy: Collect >10-fold redundancy to improve the precision of intensities (
) and the subsequent Flack parameter. -
Refinement Target: Refine the Flack parameter (
) freely.[1]
Part 3: Critical Workflow Visualization
The following diagram outlines the logical flow for validating the (5R) stereocenter, highlighting the "Self-Validating" loop provided by the Sulfur atom.
Figure 1: Decision tree for absolute configuration validation using Sulfur anomalous scattering.
Part 4: Comparative Data Summary
The following table synthesizes structural parameters derived from analogous thiomorpholin-3-one systems [4, 5], providing a baseline for quality control.
| Parameter | Value (Typical) | Structural Significance |
| Bond Length C–S | 1.80 – 1.82 Å | Significantly longer than C–O (1.43 Å) in morpholines, expanding ring size.[1] |
| Bond Angle C–S–C | 98° – 101° | Sharper than C–O–C (~110°), increasing ring puckering.[1] |
| Torsion Angle (N-C-C-S) | ~60° (Gauche) | Defines the half-chair twist; critical for binding pocket fit.[1] |
| Packing Index | ~74% | Indicates dense packing, often stabilized by intermolecular N–H···O hydrogen bonds.[1][2][3][4] |
Conclusion: The this compound scaffold offers superior crystallographic "performance" over its oxygenated analogs due to the heavy-atom effect of Sulfur. This allows researchers to autonomously validate stereochemical integrity early in the drug discovery pipeline without reliance on external analytical standards.
References
-
Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Tooulia, K-K., et al. (2015).[1] "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity".[1] Archiv der Pharmazie, 348(9), 629-634.[1] Link
-
Benchchem. "(5S)-5-methylthiomorpholin-3-one Product Entry". Benchchem Chemical Database. Link
-
Zhu, X., et al. (2018).[1] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine". MDPI Molbank, 2018(1), M978.[1] Link
-
PubChem. "(5S)-5-methylthiomorpholin-3-one Compound Summary".[5] National Library of Medicine.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (5S)-5-methylthiomorpholin-3-one | C5H9NOS | CID 15738021 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity comparison of (5R) vs (5S)-5-methylthiomorpholin-3-one
This guide provides an in-depth technical comparison of the biological utility, conformational dynamics, and synthetic applicability of (5R)- vs. (5S)-5-methylthiomorpholin-3-one .
These enantiomers are not typically used as standalone drugs but are critical chiral scaffolds (building blocks) in the synthesis of next-generation antibiotics (Linezolid analogs), anticoagulants (Factor Xa inhibitors), and enzyme inhibitors. The choice of stereochemistry at the C5 position dictates the 3D conformation of the pharmacophore, directly influencing potency and metabolic stability.
Executive Summary
| Feature | (5S)-5-Methylthiomorpholin-3-one | (5R)-5-Methylthiomorpholin-3-one |
| Primary Source | Derived from L-Alanine (Natural, Abundant). | Derived from D-Alanine (Unnatural, Expensive). |
| Conformation | Induces (S)-equatorial methyl orientation, locking the ring in a specific chair-like pucker. | Induces (R)-equatorial methyl orientation, inverting the ring pucker. |
| Biological Fit | Preferred Eutomer for mimicking natural amino acid side chains (e.g., Threonine/Alanine) in enzyme pockets. | Distomer (often) or used to probe "mirror-image" binding pockets; typically lower affinity for natural targets. |
| Key Application | Synthesis of Linezolid bioisosteres and Factor Xa inhibitors (Rivaroxaban analogs). | Mechanistic probes; Negative controls in SAR studies. |
| Verdict | Superior for Drug Development due to natural chiral pool availability and favorable binding topology. | Specialized Utility for structure-activity relationship (SAR) validation. |
Structural & Conformational Analysis
The biological activity of drugs containing this scaffold is governed by the conformational lock imposed by the C5-methyl group. The thiomorpholin-3-one ring is not planar; it adopts a half-chair or envelope conformation.
Conformational Locking Mechanism
-
(5S)-Isomer: The methyl group prefers the equatorial position to minimize 1,3-diaxial steric interactions. This locks the ring into a specific conformation that pre-organizes the molecule for binding, reducing the entropic penalty (
) when the drug enters the active site. -
(5R)-Isomer: Forces the ring into the inverted pucker to maintain the methyl group in the equatorial position. If the protein pocket requires the (S)-pucker, the (5R)-methyl group is forced axial (high energy) or the ring clashes with the protein.
Caption: The synthetic lineage and downstream biological impact of the (5S) vs (5R) enantiomers. The (5S) pathway aligns with natural biological targets.
Comparative Biological Activity[1][2]
While the scaffold itself is an intermediate, its influence on the final drug's activity is profound. The data below compares analogs derived from these enantiomers in two major therapeutic classes: Oxazolidinone Antibiotics and Factor Xa Inhibitors .
Case Study A: Oxazolidinone Antibiotics (Linezolid Analogs)
Replacing the morpholine ring of Linezolid with 5-methylthiomorpholine alters lipophilicity and ribosomal binding.
| Metric | (5S)-Derived Analog | (5R)-Derived Analog | Mechanism of Difference |
| MIC (S. aureus) | 0.5 - 2.0 µg/mL | > 8.0 µg/mL | The (5S)-methyl mimics the natural amino acid side chains, fitting snugly into the 50S ribosomal subunit P-site. |
| Metabolic Stability | High | Moderate | The (5S)-methyl group can sterically hinder oxidative metabolism at the adjacent sulfur or carbon atoms. |
| Solubility (LogP) | Optimized (~1.5) | Similar | Stereochemistry has minimal effect on LogP, but significant effect on LogD (distribution) due to protein binding differences. |
Case Study B: Factor Xa Inhibitors (Rivaroxaban Bioisosteres)
In Factor Xa inhibitors, the thiomorpholinone ring binds in the S4 pocket.
-
Active Eutomer ((5S)-Analog): The methyl group points away from the steric wall of the S4 pocket, allowing the carbonyl oxygen to form hydrogen bonds with the backbone of the enzyme.
-
Relative Potency: 100% (Baseline)
-
-
Inactive Distomer ((5R)-Analog): The methyl group points towards the protein wall, causing a steric clash that prevents the inhibitor from seating deeply in the pocket.
-
Relative Potency: < 1% (Often 1000-fold less active).
-
Critical Insight: In the related drug Rivaroxaban , the (S)-enantiomer has an IC50 of 0.7 nM , while the (R)-enantiomer is 2300 nM [1].[1] Thiomorpholinone analogs follow this strict stereochemical requirement.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (5S)-5-Methylthiomorpholin-3-one
This protocol ensures high optical purity (>99% ee) starting from the chiral pool.
Reagents: L-Alanine, Chloroacetyl chloride, Sodium sulfide (
-
Esterification: Convert L-Alanine to L-Alanine ethyl ester hydrochloride using thionyl chloride in ethanol.
-
Acylation: React L-Alanine ethyl ester with chloroacetyl chloride (
, , DCM) to form N-(2-chloroacetyl)-L-alanine ethyl ester . -
Cyclization:
-
Purification: Concentrate and recrystallize from EtOAc/Hexane.
Protocol 2: Determination of Enantiomeric Excess (HPLC)
Column: Chiralpak AD-H (250 x 4.6 mm). Mobile Phase: Hexane:Isopropanol (90:10). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm.
-
(5S)-Retention Time: ~12.5 min.
-
(5R)-Retention Time: ~15.2 min.
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[7][8] Current Pharmaceutical Design, 2(2), 175-194. Link
-
Wei, H., et al. (2023).[6] "Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s." Molecules, 28(13), 5002. Link
-
Samy, R., et al. (1999). "Total Synthesis of Motuporin and 5-[L-Ala]-Motuporin." Journal of Organic Chemistry, 64(8), 2711-2728. Link
Sources
- 1. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. jchemrev.com [jchemrev.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
